2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
Description
2-(4-tert-Butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine is a synthetic organic compound featuring a central ethanamine backbone substituted with a 4-tert-butylphenyl group and a pyrrolidin-1-yl moiety. The tert-butyl group confers significant steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-16(2,3)14-8-6-13(7-9-14)15(12-17)18-10-4-5-11-18/h6-9,15H,4-5,10-12,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMVLVLADCHRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the tert-butylphenyl intermediate: This can be achieved by alkylation of phenyl compounds with tert-butyl halides under Friedel-Crafts alkylation conditions.
Attachment of the ethanamine backbone: This step involves the reaction of the tert-butylphenyl intermediate with an appropriate ethanamine derivative.
Introduction of the pyrrolidinyl group: The final step involves the nucleophilic substitution of the ethanamine derivative with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine or aromatic ring.
Reduction: Reduction reactions may target the amine group, converting it to an amine oxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the amine group can participate in nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution can use alkyl halides.
Major Products
Oxidation: Products may include amine oxides or hydroxylated aromatic rings.
Reduction: Reduced forms of the amine group.
Substitution: Substituted aromatic compounds or alkylated amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Key Differences : The 4-ethylphenyl group replaces the tert-butyl substituent, reducing steric hindrance and lipophilicity.
- Synthetic Relevance : Both compounds share similar synthetic routes, but the tert-butyl variant may require optimized purification steps due to increased hydrophobicity.
2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Key Differences : A chloro substituent at the 3-position introduces electronegativity, altering electronic distribution and reactivity.
- Synthesis : Prepared via HBTU/DCC-mediated coupling, yielding a dihydrochloride salt (LCMS: [M+H]⁺ = 309.0) .
- Biological Implications : The chloro group may enhance binding to electron-rich targets (e.g., enzymes or receptors) compared to the tert-butyl variant.
Analogues with Modified Amine Moieties
N-Pyrrolidino Etonitazene (Etonitazepyne)
- Structure : Features a benzimidazole core with a 2-(pyrrolidin-1-yl)ethyl group.
- Pharmacology : Classified as an opioid receptor agonist, highlighting how the pyrrolidine-ethanamine motif can be integrated into bioactive scaffolds .
- Contrast : Unlike the tert-butyl compound, etonitazepyne’s benzimidazole core enables π-π stacking interactions critical for opioid receptor binding.
2-(Piperazin-1-yl)ethan-1-amine Derivatives
- Key Differences : Replacement of pyrrolidine with piperazine (a six-membered ring) increases ring flexibility and basicity.
- Example : 2-{[4-(pyridin-2-yl)piperazine-1-]sulfonyl}ethan-1-amine (MW: 270.35) demonstrates enhanced solubility due to the sulfonyl group .
Biological Activity
2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine, a compound with the molecular formula , has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial and antifungal activities, as well as its interaction with various biological systems.
- Molecular Weight : 250.39 g/mol
- CAS Number : 1306606-30-3
- Structure : The compound features a pyrrolidine ring substituted with a tert-butylphenyl group, which may influence its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including 2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine.
Key Findings :
- The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.032 |
| Klebsiella pneumoniae | 0.064 |
These results suggest that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal properties. Studies indicate that it can inhibit the growth of various fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
| Cryptococcus neoformans | 128 |
The antifungal activity is attributed to the structural characteristics of the pyrrolidine ring and the phenyl substituent, which may enhance membrane permeability or disrupt cellular processes in fungi .
Study on Antimicrobial Efficacy
A comprehensive study evaluated several pyrrolidine derivatives, including our compound of interest, for their antimicrobial efficacy. The results demonstrated that modifications on the phenyl ring significantly influenced antimicrobial potency. Compounds with electron-donating groups showed increased activity against tested strains, suggesting that substituents can be strategically designed to enhance effectiveness .
Toxicological Assessment
In a toxicological study involving animal models, the compound was administered at varying doses to assess its safety profile. No significant adverse effects were noted at therapeutic doses, indicating a favorable safety margin for potential therapeutic applications .
The exact mechanism of action for 2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine remains under investigation. However, it is hypothesized that:
- Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interaction with microbial membranes, leading to increased permeability.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine in academic settings?
- Methodological Answer : A multi-step approach is often employed, starting with the formation of the tert-butylphenyl backbone via Friedel-Crafts alkylation. Subsequent steps involve reductive amination using pyrrolidine and a ketone intermediate under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Key parameters include solvent selection (e.g., methanol or THF), temperature control (50–80°C), and stoichiometric optimization of the amine-to-ketone ratio. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze H and C spectra to confirm the tert-butyl group (δ ~1.3 ppm, singlet) and pyrrolidine protons (δ ~1.5–2.5 ppm).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H] at m/z 289).
Cross-validation with literature data (e.g., PubChem or ECHA entries) is critical .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Adhere to hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. Waste must be segregated in labeled containers and processed by certified waste management services. Emergency procedures include rinsing exposed skin with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediate stability. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize parameters (e.g., temperature, solvent polarity). Reaction path search algorithms (e.g., ICReDD’s approach) reduce trial-and-error by predicting viable routes and side reactions .
Q. What strategies resolve spectral data discrepancies during characterization?
- Methodological Answer : Discrepancies in NMR shifts or MS fragmentation patterns may arise from stereochemical variations or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
- X-ray Crystallography : Determine absolute configuration if chiral centers exist.
- Control Experiments : Re-synthesize the compound under stricter purity conditions and compare data. Theoretical calculations (e.g., DFT-predicted NMR) can validate experimental results .
Q. How can substituent effects on biological activity be systematically studied?
- Methodological Answer : Design a structure-activity relationship (SAR) study by synthesizing analogs with modified substituents (e.g., replacing tert-butyl with cyclohexyl or varying pyrrolidine ring size). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking scores (AutoDock Vina). Use ANOVA to identify statistically significant trends in potency .
Q. Which reactor configurations enhance scalability for large-scale synthesis?
- Methodological Answer : Continuous flow reactors (e.g., microfluidic systems) improve heat/mass transfer and reduce reaction time compared to batch processes. Key parameters include residence time adjustment (10–30 min) and catalyst immobilization (e.g., Pd on mesoporous silica). Process control systems (PID controllers) maintain optimal pH and temperature, aligning with CRDC subclass RDF2050112 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
